Diethyl 3-(dimethylamino)-2,4-dipropylpentanedioate
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Overview
Description
Diethyl 3-(dimethylamino)-2,4-dipropylpentanedioate is an organic compound with a complex structure that includes both ester and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-(dimethylamino)-2,4-dipropylpentanedioate typically involves multi-step organic reactions. One common method is the esterification of 3-(dimethylamino)-2,4-dipropylpentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-(dimethylamino)-2,4-dipropylpentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles such as alkyl halides can replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(dimethylamino)-2,4-dipropylpentanedioic acid.
Reduction: Formation of diethyl 3-(dimethylamino)-2,4-dipropylpentanediol.
Substitution: Formation of N-alkyl derivatives of the original compound.
Scientific Research Applications
Diethyl 3-(dimethylamino)-2,4-dipropylpentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 3-(dimethylamino)-2,4-dipropylpentanedioate involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active metabolites, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3-(methylamino)-2,4-dipropylpentanedioate
- Diethyl 3-(ethylamino)-2,4-dipropylpentanedioate
- Diethyl 3-(propylamino)-2,4-dipropylpentanedioate
Uniqueness
Diethyl 3-(dimethylamino)-2,4-dipropylpentanedioate is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in organic solvents and its ability to form stable complexes with metal ions. Additionally, the steric hindrance provided by the dimethylamino group can influence the compound’s reactivity and selectivity in chemical reactions.
Properties
CAS No. |
88584-62-7 |
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Molecular Formula |
C17H33NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
diethyl 3-(dimethylamino)-2,4-dipropylpentanedioate |
InChI |
InChI=1S/C17H33NO4/c1-7-11-13(16(19)21-9-3)15(18(5)6)14(12-8-2)17(20)22-10-4/h13-15H,7-12H2,1-6H3 |
InChI Key |
VRPYCCKVGDIULC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C(CCC)C(=O)OCC)N(C)C)C(=O)OCC |
Origin of Product |
United States |
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